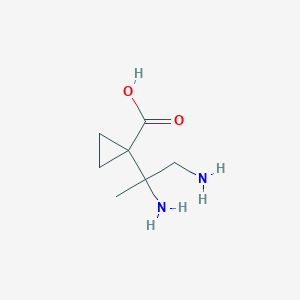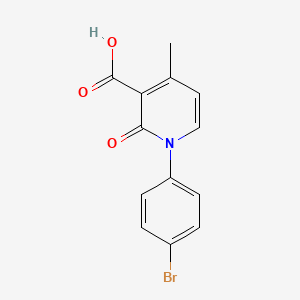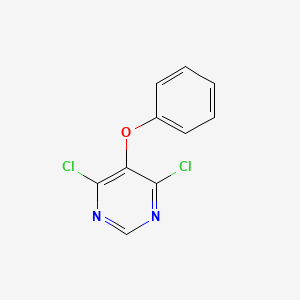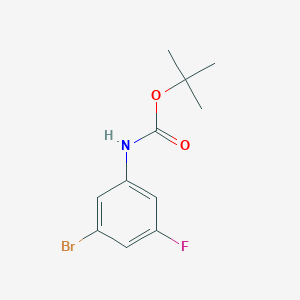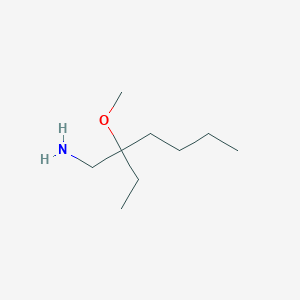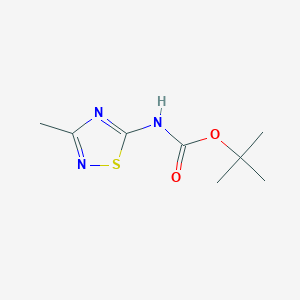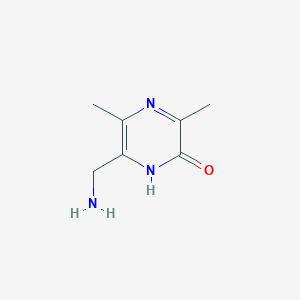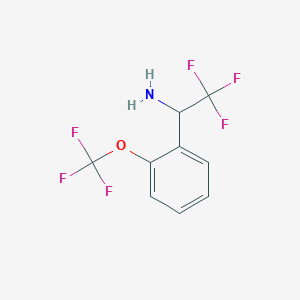
2-(4-Bromophenyl)-2-cyclopropylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropylpropanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions can yield derivatives like 2-(4-aminophenyl)-2-cyclopropylpropanenitrile.
- Oxidation can produce 2-(4-bromophenyl)-2-cyclopropylpropanoic acid.
- Reduction can result in 2-(4-bromophenyl)-2-cyclopropylpropanamine .
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-Bromophenylacetic acid
- 4-Bromophenylthiazole derivatives
- 4-Bromophenylpiperazine derivatives
Comparison: Compared to these similar compounds, 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3 |
Clé InChI |
LKBDTZLABVUDEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C1CC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)

![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
